5-(Chloromethyl)-2-cyclopropylthiazole
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Overview
Description
5-(Chloromethyl)-2-cyclopropylthiazole is a heterocyclic compound that features a thiazole ring substituted with a chloromethyl group at the 5-position and a cyclopropyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-cyclopropylthiazole typically involves the chlorination of a precursor thiazole compound. One common method involves the reaction of 1-isothiocyanic acid base-2-chloro-2-propene with an organic solvent at temperatures ranging from 5°C to 20°C. The reaction proceeds through chlorination, followed by vacuum distillation to obtain the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve the recycling of organic solvents and the utilization of by-products such as hydrogen chloride. This approach not only simplifies the reaction steps but also aligns with green chemistry principles by minimizing waste and optimizing yield .
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-2-cyclopropylthiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.
Cyclization Reactions: The thiazole ring can undergo cyclization with other reactive groups.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various thiazole derivatives, while oxidation and reduction can lead to different functionalized thiazoles .
Scientific Research Applications
5-(Chloromethyl)-2-cyclopropylthiazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-2-cyclopropylthiazole involves its interaction with specific molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on biological molecules. This interaction can disrupt normal cellular processes, leading to antimicrobial or antifungal effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
5-(Chloromethyl)furfural: A related compound with a furan ring instead of a thiazole ring.
2-Chloro-5-chloromethylthiazole: Similar structure but with an additional chlorine atom on the thiazole ring.
5-Hydroxymethylfurfural: Another related compound with a hydroxymethyl group instead of a chloromethyl group.
Uniqueness
5-(Chloromethyl)-2-cyclopropylthiazole is unique due to the presence of both a cyclopropyl group and a chloromethyl group on the thiazole ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H8ClNS |
---|---|
Molecular Weight |
173.66 g/mol |
IUPAC Name |
5-(chloromethyl)-2-cyclopropyl-1,3-thiazole |
InChI |
InChI=1S/C7H8ClNS/c8-3-6-4-9-7(10-6)5-1-2-5/h4-5H,1-3H2 |
InChI Key |
SGXLKUKIHADOHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC=C(S2)CCl |
Origin of Product |
United States |
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